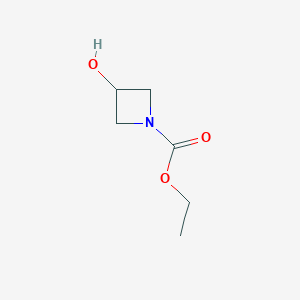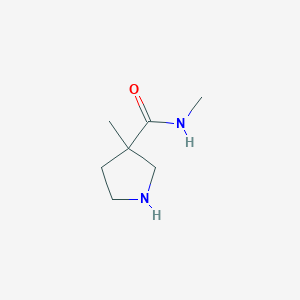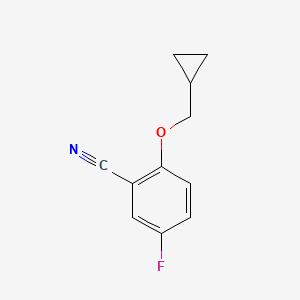
2-(Cyclopropylmethoxy)-5-fluorobenzonitrile
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its physical state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, electrical and thermal conductivity, and chemical stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Halodeboronation Studies
- Facile Synthesis of 2-Bromo-3-Fluorobenzonitrile : This research explores the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation in producing various aryl bromides and chlorides (Szumigala et al., 2004).
Radiofluorination and Cycloadditions
- Radiofluorinated Compound Synthesis : A study on the rapid reaction of radiofluorinated 4-fluorobenzonitrile oxide with alkenes and alkynes under mild conditions, highlighting its utility in preparing low-molecular-weight radiopharmaceuticals (Zlatopolskiy et al., 2012).
Proton Magnetic Resonance Spectra Analysis
- Analysis of N-(2-Cyano-4-Nitrophenyl) Derivatives : Investigation into the proton magnetic resonance spectra of various compounds containing the N-(2-Cyano-4-Nitrophenyl) group, providing insights into their structural and electronic properties (Wilshire, 1967).
Energetic and Structural Studies
- Study of Monofluorobenzonitriles : An energetic and structural study of various fluorobenzonitriles, including the analysis of enthalpies of formation, vapor-pressure studies, and evaluation of electronic properties (Ribeiro da Silva et al., 2012).
Synthesis of Quinazolines
- Synthesis of 2,4-Diaminoquinazolines : Preparation of new 2,4-diaminoquinazolines and exploration of cyclization reactions with various 2-fluorobenzonitriles, contributing to the development of heterocyclic compounds (Hynes et al., 1991).
Radical Anions in Arylation
- Arylation of Fluorinated Benzonitriles : Phenylation of fluorobenzonitriles using radical anions, highlighting a novel approach in the development of fluorinated cyanobisarenes (Peshkov et al., 2019).
Computational Studies on Cyclopropylmethoxy Carbenes
- CO Elimination Reaction of Cyclopropylmethoxy Carbenes : Computational analysis of the CO elimination reaction and its impact on the conversion of various diazirines, providing insights into the mechanistic aspects of these reactions (Sohrabi et al., 2013).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, reactivity, and environmental impact.
Zukünftige Richtungen
This involves discussing potential applications of the compound and areas for future research.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRGKVOKHWPFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-fluorobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



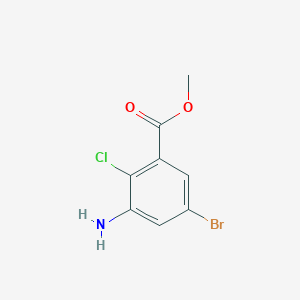
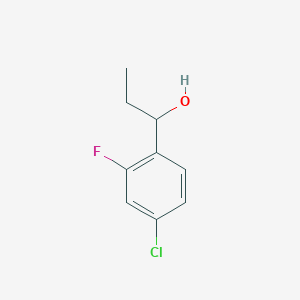
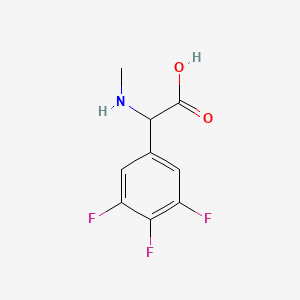
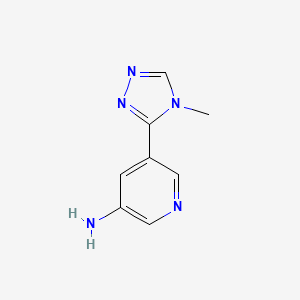
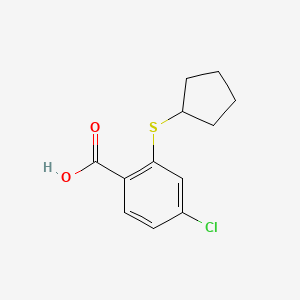
![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B1428915.png)
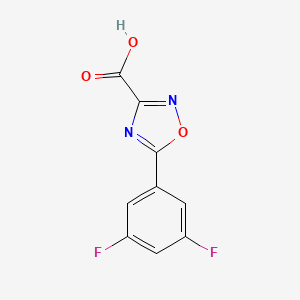
![2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1428919.png)
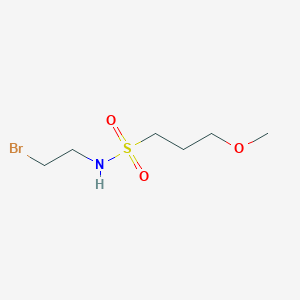
![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)
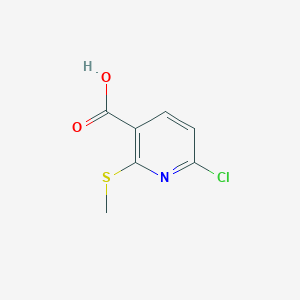
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)
